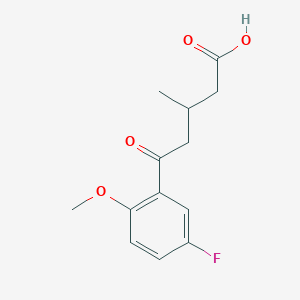

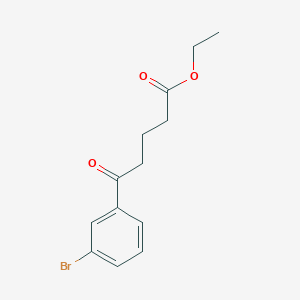

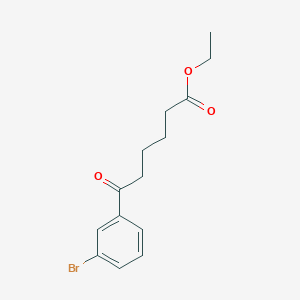

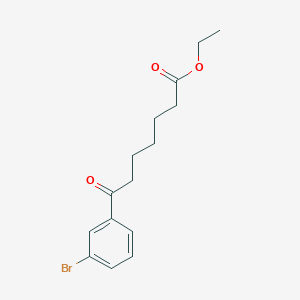

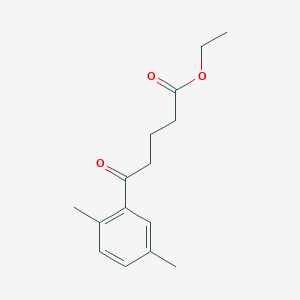

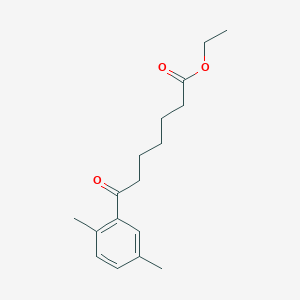

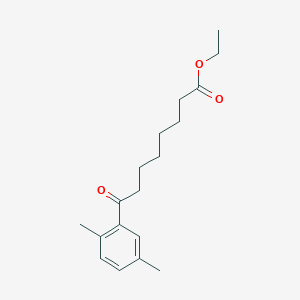

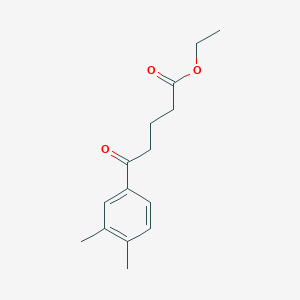

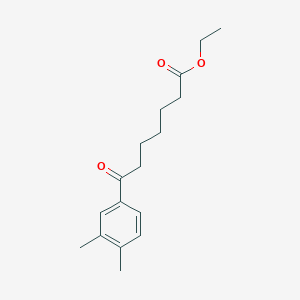

Ethyl 8-(2,3-difluorophenyl)-8-oxooctanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “Ethyl 8-(2,3-difluorophenyl)-8-oxooctanoate” is an ester, which is a class of organic compounds that react with water to produce alcohols and organic or inorganic acids . The “2,3-difluorophenyl” part suggests the presence of a phenyl group (a variant of a benzene ring) with fluorine atoms attached to the 2nd and 3rd positions of the ring .

Molecular Structure Analysis

The molecular structure of this compound would consist of a 2,3-difluorophenyl group attached to an 8-carbon chain with a carbonyl (C=O) at the 8th position and an ester group at the end . The exact 3D conformation would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis

As an ester, this compound would be expected to undergo reactions typical of esters, such as hydrolysis, reduction, and transesterification . The presence of the difluorophenyl group could also influence its reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular size, and the presence of functional groups (like the ester group and the difluorophenyl group) would influence properties like solubility, melting/boiling points, and reactivity .科学的研究の応用

Asymmetric Synthesis

Ethyl 8-(2,3-difluorophenyl)-8-oxooctanoate has been utilized in asymmetric synthesis processes. For example, ethyl 3-chloro-2-oxooctanoate was asymmetrically reduced with baker's yeast to create chlorohydrin, which was then converted into 2,3-epoxyoctanal, demonstrating the compound's use in synthesizing key intermediates (Tsuboi, Furutani, & Takeda, 1987).

Spectroscopic and Diffractometric Study

In a study of polymorphic forms of a related compound, ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl} propanoate hydrochloride, spectroscopic and diffractometric techniques were employed. These techniques are crucial for characterizing subtle structural differences in polymorphic forms (Vogt et al., 2013).

Chemoenzymatic Synthesis

Ethyl 8-(2,3-difluorophenyl)-8-oxooctanoate has been used in chemoenzymatic synthesis. Reduction of ethyl 2-hydroxy-3-oxooctanoate with immobilized baker's yeast was conducted to yield anti-2R,3R-dihydroxy ester, which was then converted to 5-hydroxy-γ-decalactone (Fadnavis, Vadivel, & Sharfuddin, 1999).

Enzymatic Process Development

The compound has been used in the development of practical enzymatic processes, such as the synthesis of (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, a vital chiral intermediate for the synthesis of therapeutic agents like Ticagrelor. This demonstrates its importance in green and environmentally sound biocatalytic processes (Guo et al., 2017).

Synthesis of Quinolin-8-ols and Tetrahydroquinolin-8-ols

The compound is also involved in the synthesis of quinolin-8-ols and 1,2,3,4-tetrahydroquinolin-8-ols. This showcases its role in producing intermediates for potentially active pharmacological compounds (Uchiyama et al., 1998).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

ethyl 8-(2,3-difluorophenyl)-8-oxooctanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20F2O3/c1-2-21-15(20)11-6-4-3-5-10-14(19)12-8-7-9-13(17)16(12)18/h7-9H,2-6,10-11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOQALPJKZGDGLR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCCC(=O)C1=C(C(=CC=C1)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20F2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80645615 |

Source

|

| Record name | Ethyl 8-(2,3-difluorophenyl)-8-oxooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80645615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 8-(2,3-difluorophenyl)-8-oxooctanoate | |

CAS RN |

898753-04-3 |

Source

|

| Record name | Ethyl 8-(2,3-difluorophenyl)-8-oxooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80645615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。